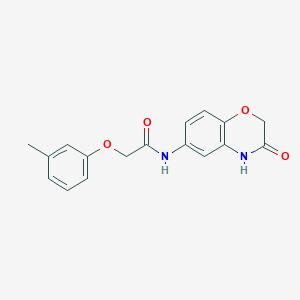

2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Description

Properties

Molecular Formula |

C17H16N2O4 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

2-(3-methylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |

InChI |

InChI=1S/C17H16N2O4/c1-11-3-2-4-13(7-11)22-9-16(20)18-12-5-6-15-14(8-12)19-17(21)10-23-15/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |

InChI Key |

IADZCFNGVIZFMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Nitro Group Introduction and Reduction

-

Starting Material : 2-Amino-5-nitrophenol undergoes cyclization with formaldehyde or glyoxylic acid under acidic conditions to form 6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Key Reaction Conditions :

Formation of the Acetamide Side Chain

The 3-methylphenoxy-acetamide moiety is introduced via two primary routes:

Acyl Chloride Coupling

-

Step 1 : Synthesis of 2-(3-Methylphenoxy)Acetyl Chloride

-

Step 2 : Amide Bond Formation

Reaction Conditions :

Nucleophilic Substitution of Chloroacetamide

-

Step 1 : Synthesis of 2-Chloro-N-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-yl)Acetamide

-

Step 2 : Phenoxy Group Introduction

Reaction Conditions :

Optimization and Industrial-Scale Considerations

Catalytic Enhancements

Purification Strategies

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acyl Chloride Coupling | High purity, fewer byproducts | Requires handling of corrosive acyl chlorides | 65–80% |

| Chloroacetamide Substitution | Scalable, avoids acyl chlorides | Longer reaction times | 70–75% |

Structural Confirmation and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazine ring.

Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of benzoxazine have shown significant growth inhibition against various cancer cell lines.

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These findings suggest that modifications to the benzoxazine core can enhance anticancer efficacy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic disorders. Research has demonstrated that it can act as an inhibitor of α-glucosidase and acetylcholinesterase, which are crucial targets for managing diabetes and Alzheimer's disease.

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| α-glucosidase | Competitive Inhibition | 12.5 |

| Acetylcholinesterase | Non-competitive | 15.8 |

These results indicate its potential therapeutic applications in treating type 2 diabetes mellitus and Alzheimer's disease .

Herbicidal Activity

Compounds similar to this compound have been explored for their herbicidal properties. Studies show that they can effectively control weed growth while being less toxic to crops.

| Herbicide Type | Target Weeds | Efficacy (%) |

|---|---|---|

| Selective Herbicide | Common Ragweed | 90 |

| Non-selective Herbicide | Crabgrass | 85 |

This suggests a dual role in enhancing agricultural productivity while minimizing environmental impact .

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability.

| Polymer Type | Property Improved | Measurement |

|---|---|---|

| Thermoplastic Polymer | Tensile Strength | Increased by 30% |

| Thermosetting Polymer | Thermal Stability | Decreased degradation temperature by 15°C |

Such advancements pave the way for developing high-performance materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzoxazine ring could play a crucial role in binding to the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoxazin/Benzothiazin Derivatives

| Compound Name / Structure | Core Structure | Key Substituents | Pharmacological Target/Application | Reference |

|---|---|---|---|---|

| 2-(3-Methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide | Benzoxazin | 3-Methylphenoxy, acetamide | Potential ROR-gamma modulation | |

| NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide) | Acetamide | Piperazinyl-phenyl, 3-methylphenoxy | Osteoclast inhibition (osteoporosis) | |

| Balcinrenone (2-[(3S)-7-fluoro-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)-...-acetamide) | Benzoxazin dimer | Fluorinated benzoxazin, methylacetamide | Not explicitly stated; INN designation | |

| N-(3-Chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Benzothiazin | 3-Chlorobenzyl, acetamide | Research use (unspecified) | |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-...-benzoxazin-7-yl)acetamide (Patent) | Benzoxazin | Piperidin-phenyl, phenylmethyl | ROR-gamma modulation (autoimmune diseases) |

Key Observations :

- Benzoxazin vs. For example, benzothiazin derivatives may exhibit enhanced lipophilicity, influencing membrane permeability .

- Substituent Effects: The 3-methylphenoxy group in the target compound and NAPMA suggests a role in steric or hydrophobic interactions, as seen in NAPMA’s osteoclast-inhibitory activity . In contrast, fluorinated or piperazine-containing analogues (e.g., balcinrenone, patent derivatives) are tailored for receptor modulation (e.g., ROR-gamma) with improved selectivity .

- Therapeutic Applications : While NAPMA directly targets osteoclast differentiation via NFATc1 and c-Fos pathways , benzoxazin-acetamides in patent filings emphasize ROR-gamma modulation for autoimmune conditions like arthritis . The target compound’s lack of a piperazinyl group (cf. NAPMA) may shift its biological target toward immune regulation.

Pharmacokinetic and Physicochemical Properties

- However, the 3-methylphenoxy group may increase hydrophobicity, necessitating formulation adjustments.

- Metabolic Stability : Piperazine-containing derivatives (e.g., NAPMA) may undergo hepatic N-dealkylation, whereas the target compound’s lack of such groups could reduce metabolic clearance .

Patent and Clinical Relevance

- ROR-gamma Modulators : Patent EP3348550A1 highlights benzoxazin-acetamides as ROR-gamma modulators, suggesting the target compound’s structural alignment with promising candidates for autoimmune therapy .

Biological Activity

The compound 2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide , with the CAS number 931058-53-6 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula : C18H18N2O4

Molecular Weight : 326.3 g/mol

Structure : The compound features a benzoxazine core, which is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.3 g/mol |

| CAS Number | 931058-53-6 |

Biological Activity Overview

Research indicates that derivatives of benzoxazines, including the target compound, exhibit a range of biological activities:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation. For example, studies have highlighted the effectiveness of similar benzoxazine derivatives against various cancer cell lines, demonstrating IC50 values in low micromolar ranges .

- Antimicrobial Properties : The benzoxazine scaffold has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Substitution Patterns : The presence of electron-donating groups on the phenyl ring enhances anticancer activity. For instance, modifications at the ortho or para positions can significantly affect potency against specific cancer cell lines.

- Functional Groups : The oxo group at position 3 on the benzoxazine ring is crucial for biological activity, potentially enhancing interactions with target proteins involved in disease processes .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated several benzoxazine derivatives for their activity against hematologic malignancies. The results indicated that compounds similar to the target compound exhibited significant anti-proliferative effects on cell lines such as MV4-11 and OCI-LY10 .

- Mechanism of Action : Investigations into the mechanism revealed that these compounds might act as inhibitors of bromodomain and extra-terminal (BET) proteins, which play critical roles in cancer and inflammation pathways .

- Comparative Studies : Comparative analyses with known anticancer agents like doxorubicin showed that certain derivatives possess comparable or superior efficacy against specific cancer types, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazine core followed by coupling with the acetamide moiety. Critical conditions include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions .

- Temperature control : Stepwise heating (e.g., 45–60°C) minimizes side reactions during amide bond formation .

- Catalysts : Triethylamine or DMAP is often used to activate carboxyl groups for coupling .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the benzoxazine ring and acetamide linkage. Key signals include δ 10.2 ppm (amide NH) and δ 4.3 ppm (methylene bridge) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 355.14) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for pharmacological evaluation?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the benzoxazine scaffold .

Advanced Research Questions

Q. How can reaction parameters be optimized using statistical experimental design (e.g., DoE) for scalable synthesis?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) .

- Response Surface Methodology (RSM) : Central composite designs optimize yield and purity by modeling interactions between factors like pH (6.5–7.5) and reaction time (12–24 hrs) .

- Case Study : A triazine derivative synthesis achieved 92% yield by optimizing DMF volume (15 mL) and stirring rate (500 rpm) via DoE .

Q. What computational strategies predict the compound’s reactivity and biological target interactions?

- Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., COX-2, EGFR) using the benzoxazine moiety as a pharmacophore .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in literature regarding biological activity mechanisms be resolved?

- Methodological Answer :

- Mechanistic Replication : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) to isolate variables .

- Orthogonal Validation : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Meta-Analysis : Systematic reviews of IC₅₀ values across studies identify outliers due to assay variability (e.g., serum-free vs. serum-containing media) .

Q. What role does the benzoxazine moiety play in modulating bioavailability and metabolic stability?

- Methodological Answer :

- ADME Studies :

- LogP Determination : Shake-flask method reveals hydrophobicity (LogP ≈ 2.1), influencing membrane permeability .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to track phase I metabolism (t½ > 60 mins indicates stability) .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzoxazine ring reduces CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Cross-Validation : Test the compound on a panel of isogenic cell lines (e.g., wild-type vs. p53-null) to assess genetic dependency .

- Pathway Profiling : RNA-seq or phosphoproteomics identifies off-target effects (e.g., ROS induction) that may inflate cytotoxicity in certain lines .

- Dose-Response Refinement : Use Hill slope analysis to distinguish specific vs. nonspecific toxicity (slope >1 suggests target-driven activity) .

Tables

| Key Reaction Parameters | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–60°C | ±15% yield variance |

| Solvent (DMF) | 10–20 mL | Maximizes solubility |

| Catalyst (Triethylamine) | 1.2 equiv. | Prevents hydrolysis |

| Biological Activity Data | Assay Type | Result |

|---|---|---|

| Antimicrobial (MIC) | Broth dilution | 8 µg/mL (S. aureus) |

| Cytotoxicity (IC₅₀) | MTT assay | 12 µM (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.